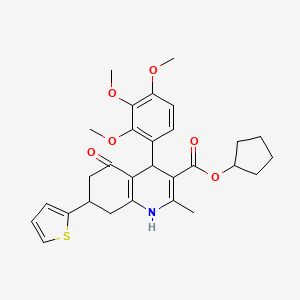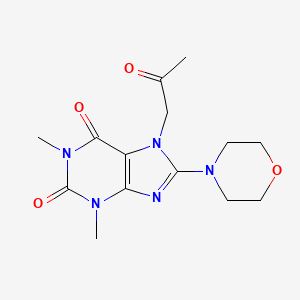![molecular formula C21H24ClNO4 B14947458 Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate](/img/structure/B14947458.png)
Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and an acetamido group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.
Introduction of the Ethylphenoxy Group: This step may involve etherification reactions using ethylphenol and appropriate reagents.
Acetylation and Amidation: The final steps involve acetylation to introduce the acetamido group and esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies to understand enzyme interactions or metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PROPANOATE
- ETHYL 3-(2-BROMOPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its interactions and stability.
Eigenschaften
Molekularformel |
C21H24ClNO4 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
ethyl 3-(2-chlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]propanoate |
InChI |
InChI=1S/C21H24ClNO4/c1-3-15-9-11-16(12-10-15)27-14-20(24)23-19(13-21(25)26-4-2)17-7-5-6-8-18(17)22/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
ABZVLZGLUNUJRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(CC(=O)OCC)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B14947380.png)
![3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B14947396.png)
![3-{5-(4-fluorophenyl)-1-[2-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B14947397.png)
![Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14947401.png)

![N-[(2Z,5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]propanamide](/img/structure/B14947411.png)

![methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947419.png)
![3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B14947425.png)

![9-bromo-3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B14947455.png)
![3-(4-chlorophenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B14947462.png)
![(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14947470.png)

